3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a piperidine ring attached to a phenoxy group, which is further substituted with a tetramethylbutyl group. This structure imparts specific chemical and physical properties that make it valuable in different fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production processes .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the tetramethylbutyl group is replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the tetramethylbutyl group with other functional groups .
Scientific Research Applications
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(1,1,3,3-Tetramethylbutyl)phenol: A related compound with similar structural features but lacking the piperidine moiety.
Triton X-100: A nonionic surfactant with a similar phenoxy group but different functional groups attached
Uniqueness
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride is unique due to its combination of a piperidine ring and a tetramethylbutyl-substituted phenoxy group. This unique structure imparts specific reactivity and stability, making it valuable for various scientific applications .
Properties
IUPAC Name |
3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)15-20(4,5)17-8-10-18(11-9-17)22-14-16-7-6-12-21-13-16;/h8-11,16,21H,6-7,12-15H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNTPLOUJRAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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